1-Bromoimidazo[1,2-a]quinoxalin-4-amine
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Overview
Description
1-Bromoimidazo[1,2-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by the presence of a bromine atom at the first position and an amine group at the fourth position of the imidazoquinoxaline ring system.
Preparation Methods
The synthesis of 1-Bromoimidazo[1,2-a]quinoxalin-4-amine typically involves the cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. One common method includes the use of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst under visible light, leading to the formation of the desired imidazoquinoxaline structure . Industrial production methods may involve large-scale cyclization reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromoimidazo[1,2-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like arylboronic acids in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The compound can be oxidized to form sulfone derivatives or reduced to form amine derivatives.
Cyclization: Intramolecular cyclization reactions can lead to the formation of different isomeric products.
Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and solvents such as dimethoxyethane . Major products formed from these reactions include various substituted imidazoquinoxalines and their derivatives .
Scientific Research Applications
Medicinal Chemistry: It exhibits significant biological activity, including anticancer, antifungal, and neuroprotective properties
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Agriculture: It has shown potential as an antifungal agent against phytopathogenic fungi, making it a candidate for agricultural fungicides.
Mechanism of Action
The mechanism of action of 1-Bromoimidazo[1,2-a]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of hyphal differentiation, spore germination, and germ tube growth . In medicinal applications, it may act as an inhibitor of various enzymes and receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
1-Bromoimidazo[1,2-a]quinoxalin-4-amine can be compared with other imidazoquinoxaline derivatives, such as:
Imidazo[1,5-a]quinoxaline: Another isomeric form with different biological activities and synthetic routes.
Imidazo[1,2-a]pyrazine: Exhibits similar pharmacological properties but differs in its chemical structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H7BrN4 |
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Molecular Weight |
263.09 g/mol |
IUPAC Name |
1-bromoimidazo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C10H7BrN4/c11-8-5-13-10-9(12)14-6-3-1-2-4-7(6)15(8)10/h1-5H,(H2,12,14) |
InChI Key |
TWIYYYJLUPKKAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NC=C(N23)Br)N |
Origin of Product |
United States |
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